molecular formula C9H10O2S B2882508 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one CAS No. 69114-75-6

1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one

Cat. No.: B2882508
CAS No.: 69114-75-6
M. Wt: 182.24
InChI Key: JSWOOQQBQYKDEW-UHFFFAOYSA-N
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Description

1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one is an organic compound with the molecular formula C₉H₁₀O₂S and a molecular weight of 182.24 g/mol . This compound is characterized by the presence of a methoxy group (-OCH₃) and a sulfanyl group (-SH) attached to a phenyl ring, along with an ethanone group (-COCH₃). It is primarily used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one typically involves the following steps:

    Starting Materials: The synthesis begins with 3-methoxyphenol and 4-chlorothiophenol.

    Reaction Conditions: The reaction is carried out under anhydrous conditions with a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to facilitate the nucleophilic substitution reaction.

    Procedure: The 3-methoxyphenol is first reacted with 4-chlorothiophenol in the presence of a base to form the intermediate 3-methoxy-4-sulfanylphenol.

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-(3-Methoxy-4-sulfanylphenyl)ethan-1-one is unique due to the presence of both methoxy and sulfanyl groups, which confer distinct chemical reactivity and potential biological activities compared to its analogs .

Properties

IUPAC Name

1-(3-methoxy-4-sulfanylphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O2S/c1-6(10)7-3-4-9(12)8(5-7)11-2/h3-5,12H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSWOOQQBQYKDEW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1)S)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

182.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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